Product packaging for 4-(2-Furyl)-3-buten-2-one(Cat. No.:CAS No. 623-15-4)

4-(2-Furyl)-3-buten-2-one

Cat. No.: B1221072
CAS No.: 623-15-4
M. Wt: 136.15 g/mol
InChI Key: GBKGJMYPQZODMI-SNAWJCMRSA-N
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Description

Nomenclature and Structural Considerations in Organic Chemistry Research

Systematic and Common Synonyms: Furfural (B47365) Acetone (B3395972), Furfurylidene Acetone

4-(2-Furyl)-3-buten-2-one is known by several names, which is common for organic compounds that have been studied in various contexts. Its systematic IUPAC name is 4-(furan-2-yl)but-3-en-2-one. nih.gov However, it is frequently referred to by its common synonyms, which include furfural acetone, furfurylidene acetone, and 2-furfurylideneacetone. nih.govresearchgate.netcymitquimica.com These common names arise from its synthesis via the aldol (B89426) condensation of furfural and acetone. ufv.brsemanticscholar.org

The following table lists the various names associated with this compound:

Type Name
Systematic IUPAC Name4-(furan-2-yl)but-3-en-2-one
Common SynonymFurfural Acetone
Common SynonymFurfurylidene Acetone
Other Synonym2-Furfurylideneacetone
Other Synonym1-(2-Furyl)but-1-en-3-one

Chemical Structure and Furan (B31954) Ring Integration

The chemical structure of this compound, with the molecular formula C8H8O2, consists of a furan ring attached to a buten-2-one chain. nih.govcymitquimica.com The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. foodb.ca This integration of the furan ring into the α,β-unsaturated ketone framework of the butenone moiety is central to its chemical reactivity. evitachem.com The electron-rich nature of the furan ring influences the electronic properties of the conjugated system, making the compound susceptible to various chemical modifications. evitachem.com

The key structural features are tabulated below:

Structural Feature Description
Core MoietyButenone
Heterocyclic ComponentFuran Ring
Key Functional GroupsKetone, Alkene, Furan
Molecular FormulaC8H8O2

Stereoisomerism and Conformational Analysis in Butenone Moiety

The presence of a carbon-carbon double bond in the butenone moiety gives rise to stereoisomerism. Specifically, this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). cymitquimica.comchemspider.com The relative orientation of the substituents around the double bond defines these configurations. msu.edu The (E)-isomer is generally the major product in the synthesis due to its greater thermodynamic stability, which minimizes steric hindrance between the furan ring and the acetyl group.

Significance and Context within Contemporary Biomass Valorization

Role as a Key Intermediate in Biofuel and Value-Added Chemical Production

This compound is a pivotal intermediate in the conversion of biomass into biofuels and other valuable chemicals. ufv.brsemanticscholar.orgtandfonline.com It is considered a platform chemical because its structure allows for upgrading to longer-chain hydrocarbons suitable for diesel and jet fuel. researchgate.netrsc.org The process typically involves hydrogenation and hydrodeoxygenation reactions to remove the oxygen atoms and saturate the double bonds, ultimately yielding alkanes. ufv.brmdpi.comresearchgate.net Beyond fuels, it serves as a monomer for producing furanic resins and as a precursor for various fine chemicals. researchgate.netscispace.com

Derivation from Lignocellulosic Biomass Feedstocks (Furfural and Acetone)

A significant aspect of this compound's importance lies in its sustainable sourcing. It is produced from the aldol condensation of furfural and acetone, both of which can be derived from lignocellulosic biomass. acs.orglivescience.iovscht.cz Lignocellulose, a major component of plant cell walls, can be broken down to produce its constituent sugars. The C5 sugars, such as xylose, are then dehydrated to form furfural. ufv.brresearchgate.net Acetone can also be produced from biomass through fermentation processes. rsc.org This production pathway represents a key strategy in biorefineries for converting non-edible plant matter into valuable products, thereby reducing reliance on fossil fuels. acs.org

The following table summarizes the production and upgrading of this compound from biomass:

Process Description
Feedstock Lignocellulosic Biomass
Precursor 1 Furfural (from C5 sugars)
Precursor 2 Acetone (from biomass fermentation)
Synthesis Reaction Aldol Condensation
Primary Product This compound (C8)
Further Products 1,5-di(furan-2-yl)penta-1,4-dien-3-one (C13)
Upgrading to Biofuels Hydrogenation and Hydrodeoxygenation
Final Products C8 and C13 Alkanes (Jet and Diesel Fuel Range)

Bridging Platform Chemicals to Extended-Chain Hydrocarbon Fuels

A critical area of modern chemical research is the development of sustainable methods for producing hydrocarbon fuels from renewable biomass. This compound (FAc) plays a pivotal role in this endeavor, acting as a bridge between biomass-derived platform chemicals and valuable extended-chain hydrocarbon fuels suitable for aviation and diesel applications. researchgate.netufv.brresearchgate.netsemanticscholar.org

The production process begins with the aldol condensation of furfural, a key platform chemical derived from the C5 sugars of lignocellulosic biomass, and acetone. researchgate.netufv.brtandfonline.com This reaction yields FAc (a C8 compound) and 1,5-di-2-furanyl-1,4-pentadien-3-one (F2Ac, a C13 compound). researchgate.netufv.br These furanic adducts can then be upgraded through subsequent hydrogenation and hydrodeoxygenation (HDO) processes. researchgate.netufv.brsemanticscholar.org

The HDO process is crucial as it removes oxygen from the furanic compounds, increasing their energy density and converting them into alkanes. researchgate.netmdpi.com For instance, the HDO of FAc can ultimately yield n-octane, a valuable component of gasoline. rsc.orgresearchgate.netmdpi.com This multi-step conversion highlights a promising pathway for the production of high-quality liquid transportation fuels from non-food biomass, contributing to a more sustainable energy future. researchgate.netufv.br

Overview of Research Trajectories and Multidisciplinary Relevance

The scientific interest in this compound extends beyond biofuel production, with significant research being conducted in catalysis, pharmacology, and agriculture. This multidisciplinary relevance underscores the compound's importance as a versatile chemical intermediate.

Catalytic Transformations and Reaction Network Studies

The conversion of this compound into various value-added chemicals is heavily reliant on catalysis. Researchers are actively investigating different catalytic systems to control the reaction pathways and product selectivity. The hydrogenation and hydrodeoxygenation of FAc are complex processes with multiple potential products, making the study of its reaction network essential for process optimization. mdpi.comrsc.orgmdpi.com

Studies have explored the use of various heterogeneous catalysts, including noble metals like platinum and rhenium, as well as non-noble metal catalysts such as nickel-copper alloys. mdpi.comrsc.orgresearchgate.netresearchgate.net The choice of catalyst and support material significantly influences the reaction outcome. For example, catalysts with acidic properties can promote the opening of the furan ring, a key step in the production of linear alkanes. rsc.orgresearchgate.netresearchgate.net In contrast, catalysts on non-acidic supports may favor the hydrogenation of the carbon-carbon and carbon-oxygen double bonds without ring opening. researchgate.netresearchgate.net

The reaction conditions, such as temperature, pressure, and solvent, also play a critical role in directing the catalytic transformation of FAc. mdpi.comrsc.org For instance, studies have shown that in the aqueous phase, FAc can undergo a Piancatelli rearrangement to form cyclopentanone (B42830) derivatives, which are also valuable chemical intermediates. mdpi.com A proposed reaction scheme for the vapor-phase transformation of FAc at 300°C over molybdenum-based catalysts highlights the formation of various hydrogenated, deoxygenated, and cyclized products. mdpi.comresearchgate.net

Table 1: Catalytic Transformation of this compound (FAc)

Catalyst System Reaction Type Key Products Reference
Platinum (Pt) supported on various oxides Hydrodeoxygenation n-Octane, linear alcohols rsc.org
Rhenium (Re) on graphite (B72142) Aqueous-phase hydrogenation, Piancatelli rearrangement 2-(2-oxopropyl)cyclopentan-1-one mdpi.com
Molybdenum (Mo) on SBA-15 Vapor-phase transformation Hydrogenated, deoxygenated, and cyclized products mdpi.comresearchgate.net
(La)-NiCu on various supports Hydrodeoxygenation Octane (B31449), Butyltetrahydrofuran (BTHF) researchgate.netresearchgate.net
Bifunctional metal-loaded polymer-silica composites Hydrodeoxygenation n-Octane mdpi.com

Biological Activity and Pharmacological Potential

The furan scaffold is a common motif in many biologically active compounds, and this compound is no exception. wisdomlib.orgnih.govutripoli.edu.lyijabbr.com Research into furan derivatives has revealed a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. wisdomlib.orgnih.govutripoli.edu.lyijabbr.com

Specifically, various substituted furan derivatives have demonstrated notable antibacterial and antifungal properties. utripoli.edu.lyijabbr.com For example, some synthetic arylfuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria. utripoli.edu.ly The biological activity of these compounds is often linked to their molecular structure, with parameters such as lipophilicity and electronic properties playing a crucial role. mdpi.com While extensive research has been conducted on the pharmacological potential of the broader furan family, specific studies focusing solely on the biological activities of this compound are part of an expanding area of investigation.

Agricultural Applications in Crop Protection

In the agricultural sector, this compound has shown significant promise as a crop protection agent, particularly for its nematicidal properties. apsnet.orgnih.govapsnet.orgmdpi.comresearchgate.net Plant-parasitic nematodes, such as the root-knot nematode (Meloidogyne incognita), are responsible for substantial economic losses in agriculture worldwide. apsnet.orgapsnet.org

Research has demonstrated that this compound exhibits both attractant and nematicidal activities against M. incognita. apsnet.orgapsnet.org This "attract-and-kill" effect is a highly desirable characteristic for a nematicide, as it can lure the nematodes away from plant roots and towards the active compound. apsnet.orgapsnet.org Studies have shown that FAc can significantly reduce the number of galls on tomato roots and the population of M. incognita in the soil. nih.gov In pot experiments, FAc has demonstrated a high control rate against this pest. apsnet.orgapsnet.org

Furthermore, FAc has been found to inhibit the egg hatching of M. incognita and affect the reproduction and growth of the model organism Caenorhabditis elegans. nih.govmdpi.com These findings suggest that this compound has the potential to be developed into a novel and effective agent for nematode control in agriculture. apsnet.orgnih.govapsnet.org

**Table 2: Nematicidal Activity of this compound (FAc) against *Meloidogyne incognita***

Parameter Observation Reference
Activity Attractant and nematicidal ("attract-and-kill") apsnet.orgapsnet.org
Efficacy High control rate in pot studies (e.g., 82.80%) apsnet.orgapsnet.org
Mechanism Inhibits egg hatching, suppresses reproduction and growth nih.govmdpi.com
Target Pest Root-knot nematode (Meloidogyne incognita) apsnet.orgnih.govapsnet.orgmdpi.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound FAc
1,5-di-2-furanyl-1,4-pentadien-3-one F2Ac
n-Octane
2-(2-oxopropyl)cyclopentan-1-one
Butyltetrahydrofuran BTHF
Meloidogyne incognita
Caenorhabditis elegans
Furfural

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B1221072 4-(2-Furyl)-3-buten-2-one CAS No. 623-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(furan-2-yl)but-3-en-2-one
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InChI

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+
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InChI Key

GBKGJMYPQZODMI-SNAWJCMRSA-N
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Canonical SMILES

CC(=O)C=CC1=CC=CO1
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Isomeric SMILES

CC(=O)/C=C/C1=CC=CO1
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Molecular Formula

C8H8O2
Record name FURFURAL ACETONE
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Molecular Weight

136.15 g/mol
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Physical Description

Reddish crystalline solid. (NTP, 1992), Reddish solid; [CAMEO] Yellow solid; [Alfa Aesar MSDS], Amber to brown crystals; Spicy warm cinnamon aroma
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Record name 4-(2-Furyl)-3-buten-2-one
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Boiling Point

234 to 239 °F at 10 mmHg ; decomposes at 444 °F (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992), Insoluble in water, Soluble (in ethanol)
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Density

1.0496 at 135 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.33 [mmHg]
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CAS No.

623-15-4, 108811-61-6
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Record name Monofurfurylideneacetone
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Record name 3-Buten-2-one, 4-(2-furanyl)-
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Melting Point

102 to 104 °F (NTP, 1992)
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Synthetic Methodologies and Reaction Pathways

Aldol (B89426) Condensation of Furfural (B47365) and Acetone (B3395972): A Foundational Synthesis Route

The aldol condensation between furfural, an aldehyde derived from C5 sugars in lignocellulosic biomass, and acetone represents a key C-C bond-forming reaction. researchgate.netrsc.org This process typically begins with the formation of an intermediate aldol adduct, 4-(furan-2-yl)-4-hydroxybutan-2-one, which subsequently undergoes rapid dehydration to yield the final product, 4-(2-Furyl)-3-buten-2-one. osti.govdtu.dk The reaction can proceed further, with FAc reacting with another molecule of furfural to form the C13 product, F2Ac. osti.gov Undesirable side reactions can also occur, including the self-condensation of acetone. mdpi.com

The choice of catalyst is a critical factor that influences both the conversion of furfural and the selectivity towards this compound. researchgate.net Both acid and base catalysts, in homogeneous and heterogeneous forms, have been extensively studied to optimize this transformation. researchgate.net

Acidic solids have demonstrated notable activity in catalyzing the aldol condensation of furfural and acetone. acs.org Lewis acid zeolite catalysts, such as tin-containing zeolites with MFI (Sn-MFI) and BEA* (Sn-Beta) framework structures, are effective for this C-C bond formation. rsc.org While both Sn-MFI and Sn-Beta are active, they exhibit different selectivities. Sn-MFI tends to produce only this compound, suggesting shape selectivity due to its pore geometry, whereas Sn-Beta produces a mixture of FAc and F2Ac. rsc.org Nanosized titanium dioxide (TiO2) has also been identified as an active catalyst for this synthesis. acs.org

Traditionally, aldol condensations were performed using homogeneous base catalysts like sodium hydroxide (B78521) (NaOH). researchgate.netmdpi.com However, issues such as corrosion and catalyst reusability have driven a shift towards solid base catalysts. mdpi.com A variety of solid bases have been investigated, including CaO/MgAl2O4, which has shown high specific rates for the reaction. osti.gov Other effective base catalysts include MgO/NaY and La2O3–MgO mixed oxides. acs.org For instance, a La1Mg3MO-H catalyst, prepared hydrothermally, achieved a high furfural conversion of 96% with a 98% selectivity to this compound under solvent-free conditions. acs.org

Performance of Various Base Catalysts in Furfural-Acetone Condensation
CatalystFurfural Conversion (%)FAc Selectivity (%)Reaction ConditionsReference
La1Mg3MO-H9698Solvent-free, 7 hours acs.org
MgO/NaY99.642.285 °C, 8 hours acs.org
Activated Dolomite7020100 °C acs.org

The development of robust and reusable heterogeneous catalysts is a major focus in optimizing the synthesis of this compound. researchgate.net These solid catalysts offer significant advantages, including easier recovery and enhanced sustainability. researchgate.net Examples of designed heterogeneous catalysts include:

Mg/Al Mixed Oxides: Derived from the calcination of layered double hydroxides (LDHs), these materials act as effective base catalysts. mdpi.com

Metal-Organic Frameworks (MOFs): The amine-functionalized zirconium-based MOF, UiO-66-NH2, has been successfully used to catalyze the condensation reaction. acs.org

Zeolites: Besides their role as acid catalysts, zeolites like Ca/ZSM-5 have been employed, where the formation of CaO is crucial for catalytic activity. rsc.orgdtu.dk

Functionalized Mesoporous Silica (B1680970): Diamine-functionalized MCM-41 is another example of a designed solid base catalyst. mdpi.com

The design of these catalysts often aims to control pore size and surface chemistry to improve selectivity. For example, the pore geometry of Sn-MFI zeolite favors the formation of the smaller FAc molecule over the bulkier F2Ac. rsc.org

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters include temperature, the molar ratio of reactants, catalyst loading, and the solvent system. acs.org

Temperature: The reaction is typically conducted at elevated temperatures, with studies exploring ranges from 50 °C to 100 °C and higher. acs.orgacs.org For example, with a Ca/ZSM-5 catalyst, it was found that the reaction step involving the intermediate C8-OH was more sensitive to temperature than other steps. dtu.dk

Pressure: To ensure the reaction occurs in the liquid phase, especially at higher temperatures, the system is often pressurized. A study using CaO/MgAl2O4 was conducted at 100 psi. osti.gov

Solvent Systems: The choice of solvent can significantly impact the reaction outcome. Aldol condensations have traditionally been performed in organic media like toluene. mdpi.com The presence of water can have a complex effect. In some systems, a higher percentage of water increases conversion but may lower selectivity to the desired product. mdpi.com However, with the Sn-Beta catalyst, the addition of water can shift the product selectivity exclusively to FAc. rsc.org The solubility of FAc in water is much lower than that of furfural, which can be leveraged in biphasic systems to drive the reaction forward and prevent subsequent reactions. mdpi.com

Effect of Water/Toluene Ratio on Furfural Condensation over HTCON-450 Catalyst
Water/Toluene Ratio (v/v)Furfural Conversion (%)FAc Selectivity (%)F2Ac Selectivity (%)
0/10041.114.185.9
25/7554.028.371.7
50/5067.040.159.9
75/2570.145.254.8

Data adapted from a study on MgAl mixed oxides, showing that increasing the water content boosts conversion but decreases selectivity towards the larger F2Ac product, thereby favoring FAc. mdpi.com

The mechanism of the aldol condensation between furfural and acetone proceeds through a well-defined pathway. osti.gov The reaction initiates with the formation of an enolate from acetone, which is facilitated by a base catalyst. This enolate then acts as a nucleophile, attacking the carbonyl carbon of furfural. osti.gov This leads to the formation of a C8 aldol adduct, 4-(furan-2-yl)-4-hydroxybutan-2-one (FAc-OH). osti.govdtu.dk This intermediate is typically unstable and rapidly dehydrates to yield the conjugated product, this compound (FAc). osti.govdtu.dk The dehydration step is generally considered to be fast. osti.gov This FAc molecule can then undergo a second condensation with another furfural molecule to form the C13 product, F2Ac. osti.gov

Catalyst Systems for Enhanced Selectivity and Yield

Alternative Synthetic Routes and Precursor Chemistry

The classical synthesis of this compound is achieved through the Claisen-Schmidt condensation of furfural and acetone. researchgate.net However, extensive research has led to the development of alternative synthetic routes that offer versatility in molecular design and align with the principles of sustainable chemistry. These alternatives often involve the condensation of various ketones with furan-based aldehydes or the application of novel energy sources and catalytic systems to enhance reaction efficiency and environmental compatibility.

The Claisen-Schmidt condensation is a versatile carbon-carbon bond-forming reaction that is not limited to acetone as the ketone component. fiveable.me A wide array of furan-containing chalcone (B49325) analogues can be synthesized by reacting furan (B31954) aldehydes with different aryl, alkyl, or heterocyclic ketones. This modularity allows for the systematic modification of the chalcone backbone, enabling the exploration of structure-activity relationships for various applications.

The reaction typically involves the base- or acid-catalyzed condensation of an enolizable ketone with an aldehyde that cannot self-condense. scribd.com In the context of furan-based chalcones, furan-2-carboxaldehyde (furfural) or its derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), are common aldehyde precursors. researchgate.net The ketone partner can be varied significantly, from simple aliphatic ketones to more complex acetophenones and other aryl ketones. researchgate.netnih.gov For instance, the condensation of furfural with acetophenone (B1666503) yields 3-(furan-2-yl)-1-phenylprop-2-en-1-one, a structurally related chalcone. rsc.org

The choice of ketone and furan derivative directly influences the structure and properties of the resulting α,β-unsaturated ketone. Researchers have successfully synthesized a variety of these compounds to explore their biological potential. humanjournals.com The reaction conditions, including the catalyst and solvent, are crucial for achieving high yields and selectivity. nih.gov

Table 1: Synthesis of Furan Chalcone Analogues via Claisen-Schmidt Condensation
Furan AldehydeKetone ReactantCatalyst/ConditionsResulting ProductReference
FurfuralAcetoneBase-catalyzedThis compound chemicalbook.com
FurfuralAcetophenone15% w/w Al₂O₃/CaO, 120 °C3-(Furan-2-yl)-1-phenylprop-2-en-1-one rsc.orgrsc.org
5-Hydroxymethylfurfural (HMF)AcetophenoneSolid base catalysts (e.g., MgO)5-Hydroxymethyl-furfurylidene-acetophenone researchgate.net
Furan-2-carboxaldehydeVarious substituted acetophenonesEthanolic NaOHSubstituted (Furan-2-yl)-phenyl-propenones humanjournals.com
Furan-2-aldehydeBis(acetyl) compoundsKnoevenagel condensationBis(furan-based chalcone) derivatives researchgate.net

In recent years, the synthesis of chalcones, including this compound, has been a focal point for the application of green chemistry principles. These efforts aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Novel synthetic approaches often employ alternative energy sources like microwave irradiation and ultrasound, as well as environmentally benign catalysts. frontiersin.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes while often improving product yields. globalresearchonline.netekb.eg This technique provides rapid and uniform heating, which can accelerate the Claisen-Schmidt condensation. globalresearchonline.net Solvent-free, or "neat," reaction conditions, often coupled with microwave irradiation or mechanochemical methods like grinding, further enhance the green credentials of the synthesis by eliminating the need for potentially harmful organic solvents. frontiersin.org

Ultrasound-assisted synthesis is another energy-efficient method that promotes chemical reactions through acoustic cavitation. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, offering advantages such as higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.govunito.it

The development of green catalysts is also a key area of research. Heterogeneous solid catalysts, such as alumina-supported calcium oxide (Al₂O₃/CaO) and hydrotalcites, are gaining traction as reusable and environmentally friendly alternatives to traditional homogeneous catalysts like NaOH or KOH. rsc.orgresearchgate.net These solid catalysts are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling, which is both economically and environmentally advantageous. rsc.org

Table 2: Comparison of Conventional and Green Synthetic Methods for Furan Chalcones
MethodTypical ConditionsReaction TimeYieldKey AdvantagesReference
Conventional HeatingReflux in solvent (e.g., ethanol) with NaOH/KOHSeveral hours (up to 24h)Moderate to GoodWell-established procedure globalresearchonline.net
Microwave IrradiationSolvent-free or in minimal green solvent (e.g., ethanol)Seconds to minutesGood to ExcellentDrastic reduction in reaction time, improved yields, energy efficiency globalresearchonline.netekb.eg
Ultrasound AssistanceAmbient temperature, various catalystsMinutes to a few hoursGood to HighMilder conditions, shorter reaction times, higher yields nih.govnih.gov
Solid Catalyst (e.g., Al₂O₃/CaO)Batch reactor, 120 °C in ethanol~4 hoursHigh (~95% conversion)Catalyst is reusable, environmentally benign, high selectivity rsc.orgrsc.org
Mechanochemistry (Grinding)Solvent-free, room temperatureShortHighAvoids bulk solvents, simple procedure frontiersin.org

Catalytic Transformations and Reaction Mechanisms

Hydrodeoxygenation (HDO) of 4-(2-Furyl)-3-buten-2-one to Biofuels

Hydrodeoxygenation (HDO) is a vital process for upgrading biomass-derived oxygenates like this compound (FAc). ugent.bersc.org The primary goal is to remove oxygen atoms and saturate unsaturated bonds to produce energy-dense alkanes, such as n-octane, which can be blended into existing fuel infrastructure. mdpi.comresearchgate.net The reaction is challenging as it requires catalysts that can effectively cleave C-O bonds while promoting hydrogenation of various functional groups, including furan (B31954) rings, carbonyl groups, and C=C double bonds. ugent.be The development of efficient and stable catalysts is therefore a key area of research in the production of biofuels from furanic compounds. semanticscholar.orgrsc.org

The successful HDO of FAc into biofuels hinges on the development of robust and selective catalysts. The reaction network is complex, necessitating catalysts with multiple functionalities, often a combination of metal sites for hydrogenation/dehydrogenation and acid sites for dehydration and ring-opening reactions. mdpi.comugent.bersc.org Research has explored a range of catalytic materials, from noble metals to earth-abundant transition metals and innovative composite materials, each offering distinct advantages in terms of activity, selectivity, and stability.

Noble metals are highly effective for HDO reactions due to their excellent hydrogenation activity. researchgate.netmdpi.com Platinum (Pt) and Palladium (Pd), in particular, have been extensively studied for the HDO of FAc and its derivatives.

Platinum (Pt): Supported Pt catalysts are highly active for the complete HDO of FAc to n-octane. researchgate.netresearchgate.net For instance, Pt supported on acidic materials like alumina (B75360) or zeolites (e.g., Pt/Beta, Pt/Al-SBA-15) can effectively catalyze the hydrogenation and subsequent ring opening and deoxygenation steps. rsc.orgresearchgate.net Pt's high performance is attributed to its ability to activate hydrogen and facilitate the hydrogenolysis of C-O bonds. rsc.orgresearchgate.net However, the high cost of Pt is a significant drawback for industrial applications. researchgate.net

Palladium (Pd): Pd-based catalysts are also active for the total HDO of FAc to n-octane. researchgate.net Like Pt, Pd supported on alumina demonstrates good selectivity towards the fully deoxygenated product under specific reaction conditions. researchgate.net

Rhenium (Re): Rhenium-based catalysts have also been investigated. Studies on graphite-supported metallic Rhenium (Re/G) and Rhenium oxide (ReOx/G) in the aqueous phase showed activity for the hydrogenation of FAc. mdpi.com However, these catalysts primarily promoted the Piancatelli rearrangement and hydrogenation to form 2-(2-oxopropyl)cyclopenta-1-one, rather than the desired linear alkanes. mdpi.com Metallic Re showed higher activity than its oxide form, which was attributed to better metal dispersion. mdpi.com

Rhodium (Rh) and Ruthenium (Ru): In contrast to Pt and Pd, alumina-supported Rh and Ru catalysts were found to be active primarily for the hydrogenation of the aliphatic C=C double bond in FAc, but showed limited activity for the complete HDO to octane (B31449). researchgate.net

CatalystSupportPrimary Activity in FAc HDOKey ProductsReference
PtAlumina, ZeolitesTotal HDO, Hydrogenation, Ring Openingn-Octane researchgate.netresearchgate.net
PdAluminaTotal HDO, Hydrogenationn-Octane researchgate.net
ReGraphite (B72142)Hydrogenation, Rearrangement2-(2-oxopropyl)cyclopenta-1-one mdpi.com
Rh, RuAluminaHydrogenation of C=C bond4-(2-Furyl)-2-butanone researchgate.net

Novel polymer-silica composite (PSC) materials have emerged as highly effective bifunctional catalysts for the HDO of FAc. mdpi.comresearchgate.net These catalysts are typically synthesized via a sol-gel method, where an acidic polymer (like Nafion) is co-precipitated with a silica (B1680970) precursor. mdpi.comcolab.ws The resulting composite is then doped with a metal, often a noble metal like Pt, Pd, or Ru. mdpi.com

The key advantage of PSC catalysts is the ability to tune their acidic and redox properties by adjusting the polymer and metal content, respectively. mdpi.comresearchgate.net This tunability allows for precise control over the product distribution in the complex HDO reaction network. researchgate.net By varying the polymer loading (which controls acidity) and the metal type and content (which controls redox functionality), the catalyst can be engineered to favor specific products. mdpi.com Research has shown that Pt-doped PSC catalysts can achieve very high yields (>90%) of the fully hydrodeoxygenated product, n-octane, in just 8 hours at 250 °C and 100 bar H₂ pressure. mdpi.comresearchgate.net The remarkable performance is attributed to the increased accessibility of the acid sites within the composite structure. colab.ws

As a lower-cost alternative to noble metals, bimetallic catalysts like Nickel-Copper (NiCu) have garnered significant attention for HDO processes. researchgate.netacs.org The combination of Ni, known for its hydrogenation capability, and Cu can lead to synergistic effects that enhance catalytic performance. acs.orgacs.org

The role of the support material is critical for the function of NiCu catalysts in the HDO of FAc. ugent.beresearchgate.net

Non-Acidic Supports: When NiCu is supported on a non-acidic material like silica (SiO₂), the catalyst primarily facilitates hydrogenation reactions. ugent.beresearchgate.net It can hydrogenate the C=C and C=O bonds but is unable to catalyze the crucial furan ring-opening step, which requires acid sites. ugent.beresearchgate.net

Acidic Supports: In contrast, when supported on acidic materials like γ-alumina (γ-Al₂O₃) or silica-alumina, the resulting bifunctional catalyst is capable of complete HDO. ugent.beresearchgate.net The metal sites (NiCu) perform the hydrogenation steps, while the acid sites on the support promote the C-O bond cleavage necessary for ring opening. ugent.be Stronger metal-support interactions, often observed with alumina supports, can lead to smaller NiCu alloy particle sizes and increased activity. researchgate.net However, excessively strong acid sites can also lead to undesirable side reactions like coking, which causes catalyst deactivation. ugent.be

The addition of promoters like Lanthanum (La) to NiCu/Al₂O₃ catalysts has been shown to further enhance HDO activity by increasing the adsorption strength of reactants and increasing the surface abundance of the active NiCu alloy. researchgate.net The La-NiCu-Al catalyst has been identified as a top performer, achieving high conversion rates and good selectivity towards octane. researchgate.net

The HDO of FAc is a prime example of a reaction that requires a bifunctional catalytic system, possessing both redox (metal) and acidic functionalities. mdpi.comrsc.org The ability to tune these properties is essential for navigating the complex reaction network and maximizing the yield of desired products, whether it be fully deoxygenated alkanes or partially hydrogenated intermediates. mdpi.com

PSC Catalysts: As discussed, metal-loaded PSCs are excellent examples of tunable bifunctional catalysts. By adjusting the ratio of acidic polymer to silica support and the type/loading of the active metal (e.g., Pt, Pd, Ru), the product selectivity can be precisely controlled. mdpi.comresearchgate.net

Heteropolyacids: Novel bifunctional systems using heteropolyacids like H₄PMo₁₁VO₄₀ coupled with Ni/C have also been developed. nih.gov These materials offer strong, tunable acidity and redox properties at a molecular level, proving highly efficient for HDO reactions. nih.govresearchgate.net

Supported Metal Catalysts: The classic approach involves supporting a metal on an acidic oxide. rsc.org For instance, NiCu on γ-Al₂O₃ combines the hydrogenation function of the metal alloy with the ring-opening capability of the acidic support. ugent.beresearchgate.net The balance between these two functions is critical; for example, catalysts with strong acid character are more effective at deoxygenation and furan ring interaction. ulisboa.pt

The strategic design of these catalysts, balancing metal and acid sites, is paramount for achieving high efficiency and selectivity in the conversion of FAc to high-value biofuels. mdpi.comnih.gov

Understanding the reaction mechanism for the HDO of this compound is crucial for the rational design of catalysts. mdpi.comrsc.org Studies using various bifunctional catalysts have elucidated a general reaction pathway.

The initial step in the HDO process is widely reported to be the hydrogenation of the allylic C=C double bond of FAc to produce 4-(2-Furyl)-2-butanone (Product A in the scheme below). mdpi.com Following this, the reaction proceeds through a complex network of parallel and consecutive steps involving both hydrogenation on metal sites and acid-catalyzed reactions like ring opening. mdpi.comresearchgate.net

A proposed reaction network can be summarized as follows:

Initial Hydrogenation: FAc is hydrogenated to 4-(2-Furyl)-2-butanone.

Further Hydrogenation: This intermediate can undergo further hydrogenation of the carbonyl group and/or the furan ring, leading to various partially hydrogenated species. mdpi.com For example, hydrogenation of the furan ring leads to 4-(tetrahydrofuran-2-yl)butan-2-one. researchgate.net

Ring Opening: The acid sites on the catalyst facilitate the hydrolytic ring opening of the furan moiety. mdpi.comrsc.org This is a critical step for removing the heterocyclic oxygen atom. The position of the ring opening can be influenced by the substitution pattern on the furan ring, which itself can change due to acid-catalyzed isomerization. mdpi.com

Deoxygenation and Saturation: The resulting linear, oxygenated intermediates undergo further hydrogenation and deoxygenation steps to ultimately yield the final saturated hydrocarbon product, n-octane, along with water. researchgate.net

A simplified reaction scheme is presented below, adapted from studies on bifunctional catalysts. mdpi.comresearchgate.net

Simplified Reaction Pathway for the HDO of this compound
StepReactantTransformationProductCatalytic Function Required
1This compoundHydrogenation of C=C bond4-(2-Furyl)-2-butanoneMetal (Redox)
24-(2-Furyl)-2-butanoneFurther Hydrogenation (Ring/Carbonyl)Partially Hydrogenated IntermediatesMetal (Redox)
3Furanic IntermediatesAcid-Catalyzed Ring OpeningLinear Oxygenated Intermediates (Diols/Ketones)Acid
4Linear Oxygenated IntermediatesHydrogenation & Deoxygenationn-OctaneMetal (Redox)

Reaction Pathways and Mechanistic Studies in HDO

Hydrogenation of Allylic Double Bond

The initial step in the catalytic hydrodeoxygenation (HDO) of this compound is typically the hydrogenation of the allylic C=C double bond. mdpi.com This reaction converts FAc to 4-(2-furyl)-2-butanone. mdpi.com Studies utilizing various catalysts, including supported platinum and rhenium, have consistently shown this to be the primary introductory reaction. mdpi.comrsc.org For instance, research on bifunctional metal/polymer-silica composite catalysts confirms that the hydrogenation of the allylic double bond precedes further transformations. mdpi.com This initial saturation is a crucial step that paves the way for subsequent reactions involving the furan ring and the carbonyl group. mdpi.com

Furan Ring Opening Mechanisms

The opening of the furan ring is a pivotal and complex step in the conversion of FAc to linear alkanes. rsc.orgresearchgate.net This process is generally acid-catalyzed and can occur after the initial hydrogenation of the side chain. mdpi.com The specific mechanism and resulting products are influenced by the catalyst's properties and the reaction conditions. mdpi.comrsc.org

One proposed mechanism involves the hydration of the furan ring followed by a Piancatelli rearrangement, which is often catalyzed by acids in an aqueous medium. mdpi.com This rearrangement transforms the furan ring into a cyclopentanone-derived structure. mdpi.com For example, with rhenium-based catalysts in water, FAc is first hydrogenated and then undergoes rearrangement to form 2-(2-oxopropyl)cyclopentan-1-one. mdpi.com

Another pathway involves the hydrogenolysis of the C-O bonds within the furan ring, which can lead to the formation of an enol intermediate. escholarship.org This enol can then tautomerize to a ketone or be further hydrogenated to an alcohol. escholarship.org The substitution pattern on the furan ring, which can change due to acid-catalyzed isomerization reactions, also plays a role in determining the position of the ring opening. mdpi.com The use of bifunctional catalysts with both metal and acid sites is essential for facilitating the sequential hydrogenation and ring-opening reactions. semanticscholar.org

Sequential Hydrogenation and Deoxygenation Steps

Following the initial hydrogenation of the allylic double bond, a series of sequential hydrogenation and deoxygenation steps occur to transform 4-(2-furyl)-2-butanone into fully saturated and deoxygenated products. mdpi.comsemanticscholar.org These subsequent reactions target the carbonyl group (C=O) and the double bonds within the furan ring, ultimately leading to the removal of oxygen atoms. rsc.orgsemanticscholar.org

The process typically involves the hydrogenation of the furan ring to form a tetrahydrofuran (B95107) intermediate, which is then subjected to C-O bond cleavage. escholarship.org The order of these events—hydrogenation of the ring versus ring opening—can be influenced by the catalyst and reaction conditions. mdpi.com For example, with supported platinum catalysts, the hydrogenation of the furan ring and ketone C=O bonds can be limited on certain supports like Al2O3, while supports with higher acidity and smaller platinum particle sizes, such as Pt/Al-SBA-15 and Pt/WO3–ZrO2, promote dehydration and ring opening, leading to linear alcohols. rsc.org

The reaction network is complex, with multiple potential intermediates. After the formation of 4-(2-furyl)-2-butanone, further hydrogenation can yield 4-(2-furyl)butan-2-ol. mdpi.com Concurrently or subsequently, the furan ring can be opened. mdpi.com The complete removal of oxygen is a challenging step, and bifunctional catalysts with both metallic and acidic sites are crucial for driving the reaction towards the desired alkane products. semanticscholar.org Studies with mixed Ni/SiO2 and Cu/SiO2 catalysts have shown the conversion of FAc condensation products to alkane derivatives. researchgate.netugm.ac.id

Formation of Fully Hydrodeoxygenated Products (e.g., n-octane)

The ultimate goal of the hydrodeoxygenation of this compound is often the production of fully saturated hydrocarbons, such as n-octane, which can be used as a biofuel component. mdpi.comresearchgate.net Achieving high yields of n-octane requires efficient catalysts that can facilitate all the necessary reaction steps: hydrogenation of the side chain, opening of the furan ring, and complete removal of all oxygen atoms. mdpi.com

Platinum-based catalysts are extensively studied for this purpose due to their excellent performance in hydrodeoxygenation and ring-opening steps. researchgate.netresearchgate.net The use of bifunctional catalysts, such as noble metal-loaded polymer-silica composites, has demonstrated the potential to achieve high yields of n-octane. mdpi.com In one study, a yield of over 90% for n-octane was obtained using such a catalyst at 250 °C and 100 bar of H2 pressure after 8 hours. mdpi.com

The reaction pathway to n-octane involves a complex network of reactions, and the selectivity can be tuned by adjusting the catalyst properties and reaction conditions. mdpi.com The presence of both metal and acid sites on the catalyst is critical for driving the reaction to completion. researchgate.net

Kinetic Studies and Reactor Performance

Initial Reaction Rates and Rate-Limiting Steps

Kinetic studies of the hydrogenation of this compound (FAc) reveal important insights into the reaction mechanism and catalyst performance. The initial reaction rates are a key parameter for comparing the activity of different catalysts. For instance, in the aqueous phase hydrogenation of FAc, metallic rhenium (Re/G) catalysts have shown significantly higher activity than rhenium oxide (ReOx/G) catalysts. mdpi.com At 200 °C, the initial hydrogenation rate of FAc over ReOx/G was 2.3 times slower than over Re/G, and at 240 °C, it was 1.2 times slower. mdpi.com This difference in activity is attributed to a higher surface distribution of metallic Re on the graphite support. mdpi.com

The reaction network involves several steps, and identifying the rate-limiting step is crucial for process optimization. In some systems, the hydrogenation of the intermediate, 4-(2-furanyl)butan-2-one, is observed to be an intermediary step. mdpi.com The relative rates of the different reaction pathways, such as ring saturation versus ring cleavage, can be influenced by the choice of metal catalyst. escholarship.org For example, over Pt/C catalysts, the cleavage of the C-O bond in the furan ring has been identified as having the highest activation energy, making it a potential rate-limiting step. escholarship.org

Table 1: Initial Hydrogenation Rates of this compound

Catalyst Temperature (°C) Initial Rate (mmol gcat⁻¹ h⁻¹)
ReOx/G 200 1.8
Re/G 200 4.1
ReOx/G 240 4.9
Re/G 240 5.9

Data sourced from a study on aqueous phase hydrogenation. mdpi.com

Influence of Temperature and Pressure on Conversion and Selectivity

Temperature and pressure are critical process parameters that significantly influence the conversion of this compound (FAc) and the selectivity towards different products.

Influence of Temperature: Increasing the reaction temperature generally leads to higher conversion rates. mdpi.comresearchgate.net For example, in the hydrogenation of FAc over Re/G and ReOx/G catalysts, increasing the temperature from 200 °C to 240 °C resulted in a higher conversion of FAc. mdpi.com However, temperature also has a profound effect on product selectivity. tandfonline.com In some catalytic systems, lower temperatures favor the formation of the initial hydrogenation product, 4-(2-furyl)-2-butanone, while higher temperatures promote subsequent reactions like furan ring opening and further condensation. mdpi.comtandfonline.com For instance, with a 15K-AWRM catalyst under microwave heating, an increase in temperature from 80 °C to 110 °C led to a decrease in the selectivity for the C8 product (FAc) and an increase in the selectivity for the C13 product (F2Ac), which is formed from a second condensation reaction. tandfonline.com In another study using mixed Ni/SiO2 and Cu/SiO2 catalysts, increasing the temperature from 150 °C to 180 °C increased the conversion but significantly decreased the selectivity towards hydrocarbons. researchgate.netugm.ac.id

Influence of Hydrogen Pressure: Hydrogen pressure is another key variable affecting the reaction. While some studies suggest that external H2 pressure may not substantially impact catalyst activity and selectivity in certain systems, it is often crucial for catalyst stability. researchgate.net In the hydrodeoxygenation of FAc using bifunctional metal/polymer-silica composite catalysts, the influence of hydrogen pressure on product composition was investigated. mdpi.com Generally, higher hydrogen pressures are expected to favor hydrogenation reactions. escholarship.org However, in some cases, increasing the H2 pressure has been found to result in lower hydrogenation activity. researchgate.net The optimal pressure often depends on the specific catalyst and other reaction conditions.

Table 2: Effect of Temperature on FAc Conversion and Product Selectivity (Catalyst: 15K-AWRM)

Temperature (°C) FU Conversion (%) FAC Selectivity (%) FA2C Selectivity (%)
80 93 44 6
90 99 40 11
100 97-99 - 13
110 97-99 - 16

Data adapted from a study on microwave-assisted aldol (B89426) condensation. tandfonline.com

Biological Activity and Biomedical Research

Antimicrobial Properties and Mechanisms of Action

Research has indicated that derivatives of furfural (B47365), the parent compound of 4-(2-Furyl)-3-buten-2-one, possess antimicrobial properties. scirp.orgfao.org These compounds are effective against a variety of Gram-positive bacteria and their spores, which is significant for maintaining product shelf-life and ensuring food safety. fao.org The bioactivity of furfural derivatives extends to potential applications in medicine as they can serve as starting materials for new drugs. scirp.org For instance, the synthesized compound 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea has shown broad-spectrum activity against several pathogens. scirp.org

Anti-inflammatory Properties and Therapeutic Potential

The therapeutic potential of furan (B31954) derivatives, including this compound, is an area of active investigation. Studies suggest that these compounds can modulate pathways related to inflammation. iastate.edu This has led to research into their potential anti-inflammatory effects, highlighting their importance in medicinal chemistry for the development of new pharmaceuticals.

Nematicidal Activity and Agricultural Pest Control

This compound has demonstrated significant potential as a nematicide for controlling agricultural pests, particularly root-knot nematodes (RKNs). mdpi.comnih.govresearchgate.net This volatile organic compound (VOC) is produced by several microbes and plants and is considered a promising alternative to conventional nematicides. mdpi.comnih.govapsnet.org

The compound exhibits multiple effects on the root-knot nematode Meloidogyne incognita, a major agricultural pest causing significant economic losses worldwide. mdpi.comnih.govresearchgate.net

Studies have shown that this compound strongly inhibits the egg hatching of M. incognita. mdpi.comresearchgate.net At a concentration of 200 mg/L, it inhibited egg hatching by 91.7% after two days. mdpi.comresearchgate.net The inhibitory effect is dose-dependent, with higher concentrations leading to a remarkable reduction in the number of hatched worms. mdpi.comresearchgate.net For example, at 500 mg/L, the average number of hatched worms from a single egg mass was significantly lower compared to the control group. mdpi.comresearchgate.net

Table 1: Effect of this compound on the Egg Hatching of M. incognita

Concentration (mg/L) Average Hatched Worms (Day 2) Average Hatched Worms (Day 4)
0 (Control) 47.58 74.31
500 2.44 2.67

Data from in vitro studies. mdpi.com

This compound has been found to suppress the reproduction, feeding, and growth of nematodes. mdpi.comresearchgate.net In studies using the model organism Caenorhabditis elegans, the compound led to a significant decrease in brood size, indicating reproductive toxicity. nih.gov A 74.6% decrease in brood size was observed after exposure to 200 mg/L of the compound. nih.gov This reduction in brood size is attributed to a decrease in the number of germ cells. nih.gov The number of germ cells per gonad arm was reduced by 59.9% in nematodes immersed in a 200 mg/L solution. nih.gov

Table 2: Reproductive Toxicity of this compound on C. elegans

Concentration (mg/L) Brood Size Reduction Germ Cell Reduction per Gonad Arm
200 74.6% 59.9%

Data from in vitro studies. nih.gov

As a volatile organic compound, this compound possesses both attractant and fumigant properties against M. incognita. mdpi.comapsnet.org This "attract-and-kill" effect makes it a particularly effective control agent. apsnet.org The compound can diffuse through the soil, attract nematodes from a distance, and then exert its nematicidal effects. mdpi.comapsnet.org In soil simulation experiments, it demonstrated a significant attract-and-kill effect, with a chemotaxis index of 0.63 and a corrected mortality of 82.12% at 48 hours. apsnet.org Even in the presence of host plant roots, nematodes showed a preference for the compound. apsnet.org Its fumigant activity has also been shown to be effective, with control effects comparable to commercial nematicides. mdpi.com

Studies with Model Nematodes (C. elegans)

The model nematode Caenorhabditis elegans has been instrumental in elucidating the biological effects of this compound, also known as furfural acetone (B3395972) (FAc). mdpi.com Research demonstrates that FAc suppresses the reproduction, feeding, and growth of C. elegans in vitro. nih.govresearchgate.net This suppression of reproduction is a significant finding, and studies have delved into the underlying mechanisms. nih.gov

Exposure to FAc was found to reduce the brood size of C. elegans and decrease the number of its germ cells. nih.gov At a concentration of 200 mg/L, FAc reduced the number of germ cells by 59.9%. nih.gov This reproductive toxicity is linked to the induction of germ-cell apoptosis. nih.gov Further investigation revealed that FAc exposure might inflict DNA damage, which in turn activates a core apoptosis pathway, leading to the death of germ cells and a subsequent reduction in nematode brood size. nih.gov The expression of genes associated with this pathway, such as spo-11, cep-1, and egl-1, increased significantly after FAc treatment. nih.gov

In addition to its effects on reproduction and growth, FAc also functions as a potent attractant for C. elegans. nih.gov It can elicit a significant attractive response at concentrations from 0.1 to 10 mg/mL. nih.gov Interestingly, at concentrations above 0.1 mg/mL, the compound also exhibits significant nematicidal activity against the nematode, showcasing a dual function. nih.gov

Table 1: Effect of this compound (FAc) on the Reproduction of C. elegans

FAc Concentration (mg/L)Effect on Brood SizeReference
50Significant reduction in brood size compared to control. nih.gov
100Further significant reduction in brood size. nih.gov
200Strongest inhibition, causing a significant decrease in brood size. nih.gov

Field and Pot Efficacy Studies

The potential of this compound (FAc) as a practical nematicide has been evaluated in both pot and field experiments, primarily against root-knot nematodes (RKNs), Meloidogyne incognita. nih.govapsnet.org In pot experiments with tomato plants, FAc significantly reduced the disease index of plant roots across various dosages. nih.govresearchgate.net It demonstrated an ability to lower the number of galls on tomato roots and reduce the population of M. incognita in both the roots and the surrounding soil. mdpi.com When applied at a dose of 2 mg/pot, FAc led to a 73.6% reduction in the number of eggs per egg mass and a 57.1% decrease in the nematode population in the soil. mdpi.com

The compound's efficacy is comparable to that of commercial nematicides. nih.gov In pot studies, FAc showed RKN control efficiency on par with avermectin (B7782182). mdpi.com Field experiments have further validated these findings, showing that FAc provides a control effect on RKNs equivalent to commercial nematicides like avermectin and metam (B94612) sodium. nih.govresearchgate.net At a dose of 50 mg/plant, FAc reduced the disease index by 36.9%. researchgate.net Furthermore, when applied at 750 mg/m², it reduced the RKN population density in the soil by 75.3%. nih.govresearchgate.net These studies highlight the compound's "attract-and-kill" potential, where it lures nematodes away from plant roots and subsequently eliminates them. apsnet.org In pot studies, this effect resulted in a control rate of 82.80% against M. incognita. apsnet.org

Table 2: Efficacy of this compound (FAc) against Root-Knot Nematodes (M. incognita) in Pot Experiments

TreatmentDosageEffect on Root Gall IndexEffect on Nematode PopulationReference
FAc1 mg/potSignificant reduction49.6% reduction in soil mdpi.com
FAc2 mg/potSignificant reduction57.1% reduction in soil mdpi.com
Avermectin (Commercial Nematicide)1 mg/potSignificant reductionComparable reduction to FAc mdpi.com
FAc10 mg/plant30.2% reduction in disease indexNot specified nih.gov
FAc50 mg/plant36.9% reduction in disease indexNot specified nih.gov

Pharmacological Properties of Analogues and Derivatives

Research has extended to the synthesis and evaluation of analogues and derivatives of furan-containing compounds to explore and potentially enhance nematicidal activity. mdpi.com A study involving novel 1,2,4-oxadiazole (B8745197) derivatives with amide fragments revealed significant nematicidal properties against both the plant-parasitic nematode M. incognita and the model organism C. elegans. mdpi.com

Bioassays showed that some of these synthesized compounds had potent nematicidal effects. mdpi.com For instance, compound F11 from the series demonstrated a corrected mortality rate of 93.2% against M. incognita at a concentration of 200 µg/mL, which was superior to the positive control, tioxazafen (B1208442). mdpi.com Other derivatives, such as F3 and F6 , were highly effective against C. elegans, achieving a 100% mortality rate at 50 µg/mL. mdpi.com This level of activity was better than that of tioxazafen and comparable to commercial nematicides like fosthiazate (B52061) and fluopyram. mdpi.com Structure-activity relationship analysis indicated that substitutions on the benzene (B151609) ring attached to the 1,2,4-oxadiazole core influenced the nematicidal efficacy. mdpi.com

Table 3: Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

CompoundTarget NematodeConcentration (µg/mL)Mortality Rate (%)Reference
F3C. elegans50100 mdpi.com
F6C. elegans50100 mdpi.com
F11M. incognita20093.2 (Corrected) mdpi.com
Tioxazafen (Control)M. incognita20023.9 (Corrected) mdpi.com
Tioxazafen (Control)C. elegans5090.4 mdpi.com

Environmental and Safety Research

Metabolism and Toxicological Concerns of Furan (B31954) Derivatives

The metabolism of furan-containing compounds is a critical factor in their potential toxicity. acs.orgnih.gov Many xenobiotics with a furan ring are known to be toxic and potentially carcinogenic. acs.orgresearchgate.net The harmful effects are not caused by the parent compound itself, but rather by reactive metabolites formed during biotransformation. nih.govnih.gov

The metabolic activation of the furan ring, primarily by cytochrome P450 (CYP) enzymes, leads to the formation of electrophilic intermediates. acs.orgnih.gov Specifically, CYP2E1 is the primary enzyme responsible for the oxidation of furan to its reactive metabolite, cis-2-butene-1,4-dial (BDA). nih.govresearchgate.netmdpi.com This reactive metabolite is considered a key player in the cytotoxic and carcinogenic effects of furan. researchgate.netmdpi.com

The formation of these reactive metabolites raises concerns about genotoxicity. who.int Furan itself is not mutagenic in standard bacterial assays. nih.gov However, there is evidence that it can induce liver tumors in mice through a genotoxic mechanism, as unique mutations in activated oncogenes have been observed. nih.gov Furthermore, low levels of DNA adducts have been detected in the liver DNA of rats treated with furan, and furan has been shown to induce liver DNA damage in the comet assay. nih.govresearchgate.net A metabolite of furan has also been found to be mutagenic in several model systems and is known to react with DNA. nih.gov

Interactive Table: Genotoxicity Data Summary for Furan Derivatives

EndpointSystemResultCitation
MutagenicityBacterial AssaysNegative nih.gov
Oncogene MutationsMouse LiverPositive nih.gov
DNA AdductsRat LiverPositive (low levels) nih.govnih.gov
DNA Damage (Comet Assay)Rat LiverPositive nih.govresearchgate.net
Mutagenicity of MetaboliteModel SystemsPositive nih.gov
Genotoxicity (General)Various Furan DerivativesPositive who.intwho.int

The structure of the furan derivative, particularly the substitutions on the furan ring, significantly influences its metabolism and subsequent toxicity. acs.orgnih.gov The nature and position of these substituents determine whether the metabolic oxidation of the furan ring proceeds via the formation of an epoxide or a cis-enedione intermediate. acs.orgresearchgate.net Generally, increased substitution on the furan ring favors the formation of an epoxide intermediate. acs.orgresearchgate.net

These reactive intermediates, whether epoxides or cis-enediones, can covalently bind to cellular macromolecules such as proteins and DNA, which is believed to be a primary trigger for their toxic effects. acs.orgnih.govnih.gov The specific reactive metabolite formed dictates which cellular targets are affected. acs.org For instance, the reactive metabolite of furan, BDA, readily alkylates proteins, polyamines, and DNA nucleophiles in vitro. nih.gov

The presence of competing metabolic pathways or efficient detoxification routes can also modulate the toxicity of a particular furan derivative. acs.org Glutathione (B108866) (GSH) plays a significant role in the detoxification of some furans by reacting with the reactive metabolites to form less reactive, water-soluble conjugates. nih.govnih.gov However, this may not always represent a complete detoxification step. acs.org JECFA has highlighted the need for studies investigating the influence of furan ring substitutions on metabolism and covalent binding to macromolecules to better assess the safety of these compounds. who.intwho.intwho.int

The oxidation of the furan ring is a crucial step that can lead to ring-opening and the formation of highly reactive products. acs.orgpharmaguideline.com This oxidation, catalyzed by cytochrome P450 enzymes, generates electrophilic intermediates. acs.orgnih.gov In the case of furan itself, the initial product of P450-catalyzed oxidation is cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde (B1249045). nih.govresearchgate.net

There is a possibility that an epoxide is formed initially at the active site of the P450 enzyme, but there is no evidence to suggest it has a significant lifetime. nih.gov Experiments trapping the reactive metabolite in microsomes indicate that BDA is a key reactive intermediate. nih.gov Furan epoxides can also undergo autocatalytic ring-opening to form electrophilic intermediates like cis-2-butene-1,4-dial. mdpi.com These dialdehyde products are highly reactive and can lead to the formation of harmful carcinogenic metabolites through nucleophilic addition by molecules like glutathione (GSH), DNA, or amino acid residues. mdpi.com

The reactivity of the furan ring can be influenced by substituents. pharmaguideline.com For example, electron-releasing substituents can lead to ring-opening reactions upon protonation. pharmaguideline.com The study of furan ring-opening reactions is important for understanding the formation of various functionalized products. chim.it JECFA has emphasized the need for data demonstrating the ring opening and the reactivity of the resulting products for a thorough safety evaluation of furan derivatives. who.intwho.intwho.int

Environmental Fate and Transport Studies (e.g., Volatile Organic Compound)

4-(2-Furyl)-3-buten-2-one is recognized as a volatile organic compound (VOC). researchgate.netmdpi.comresearchgate.net This property is significant for its environmental fate and transport. As a VOC, it has the potential to be released into the atmosphere from various sources.

Studies have identified this compound as a natural product produced by some microbes and plants. researchgate.netmdpi.comresearchgate.net Its volatility allows it to participate in atmospheric chemical reactions and be transported over distances. The compound is also used as a flavoring agent and has been considered as a potential nematicide in agriculture due to its effects on certain nematode species. mdpi.comresearchgate.netthegoodscentscompany.com Its application in agriculture could be a potential source of its release into the environment.

The environmental fate of this compound is also linked to its chemical reactivity. As a ketone and an aldehyde, it can undergo various reactions. nih.govnoaa.gov For instance, ketones can react with acids and bases, and aldehydes are susceptible to self-condensation or polymerization reactions. nih.govnoaa.gov These reactions can be influenced by environmental factors such as light and the presence of transition metals. nih.govnoaa.gov

Interactive Table: Properties of this compound

PropertyValueCitation
Molecular FormulaC₈H₈O₂ mdpi.comsigmaaldrich.com
Molecular Weight136.15 g/mol mdpi.comsigmaaldrich.com
AppearanceAmber to brown orange solid crystals (est.) thegoodscentscompany.com
Flash Point104 °C (219.2 °F) sigmaaldrich.com
ClassificationVolatile Organic Compound (VOC) researchgate.netmdpi.comresearchgate.net

Advanced Analytical Techniques and Characterization in Research

Spectroscopic Methods for Structural Elucidation (e.g., GC-MS, FTIR)

Spectroscopic techniques are indispensable for confirming the identity and purity of 4-(2-Furyl)-3-buten-2-one (FAc) and for monitoring its transformation during chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to separate FAc from complex reaction mixtures and to identify it and other related products. The gas chromatograph separates volatile compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. In studies of the hydrodeoxygenation of FAc, GC-MS is used to identify a wide array of products, including half-hydrogenated intermediates and fully saturated alkanes. mdpi.com Peak identification is often confirmed by comparing fragmentation patterns with spectral libraries and reference standards. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum confirms its key structural features. The technique is also applied to characterize catalysts, revealing how their surfaces are modified during synthesis. lidsen.com For instance, in the creation of nanostructured organic frameworks for furan (B31954) derivative synthesis, FTIR confirms the successful functionalization of metal oxide surfaces. lidsen.comlidsen.com

Technique Application to this compound Key Findings/Observations
GC-MS Product identification in hydrodeoxygenation reactions. mdpi.comIdentifies intermediates like 4-(2-Furyl)-2-butanone and various ring-opened products. mdpi.com
FTIR Structural confirmation of the compound and catalyst characterization. lidsen.comnih.govValidates the presence of the ketone C=O stretch and furan ring vibrations. nih.gov Confirms surface modification of catalysts. lidsen.com

Catalyst Characterization Techniques

The efficiency and selectivity of reactions involving this compound, such as its hydrogenation to biofuels, are highly dependent on the properties of the catalyst. mdpi.comresearchgate.net Therefore, thorough characterization of these catalysts is a critical aspect of research. Techniques are used to analyze properties like surface area, the reducibility of metal components, surface acidity, and crystalline structure. mdpi.com

Nitrogen sorption analysis, typically conducted at 77 K, is used to determine the textural properties of catalysts, including the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution. tandfonline.comuned.esscirp.org These properties are vital as they influence the accessibility of reactant molecules to the active sites on the catalyst.

In studies involving catalysts for furan derivative conversions, materials with high surface areas are often sought to maximize the dispersion of active metals. mdpi.com For example, in the hydrogenation of FAc, rhenium catalysts supported on high-surface-area graphite (B72142) (400 m²/g) were prepared and analyzed. mdpi.com Similarly, catalysts for furfural (B47365) condensation, a precursor step to FAc, are evaluated for their surface properties to understand their performance. tandfonline.comugm.ac.id

Catalyst System Technique Parameter Value Reference
Re/G (for FAc hydrogenation)N₂ Adsorption-DesorptionBET Surface Area358 m²/g mdpi.com
ReOx/G (for FAc hydrogenation)N₂ Adsorption-DesorptionBET Surface Area344 m²/g mdpi.com
15K-AWRM (for FAc synthesis)N₂ Adsorption-DesorptionBET Surface Area36 m²/g tandfonline.com
15K-AWRM (for FAc synthesis)N₂ Adsorption-DesorptionPore Volume0.16 cm³/g tandfonline.com
Ni/SiO₂ (for FAc hydrodeoxygenation)N₂ Adsorption-DesorptionBET Surface Area289.85 m²/g ugm.ac.id
Cu/SiO₂ (for FAc hydrodeoxygenation)N₂ Adsorption-DesorptionBET Surface Area250.21 m²/g ugm.ac.id

Temperature-Programmed Reduction with hydrogen (TPR-H₂) is a technique used to assess the reducibility of metal oxides in a catalyst. polimi.it The catalyst is heated under a flow of hydrogen, and the consumption of H₂ is monitored. The temperature at which reduction occurs provides insight into the nature of the metal species and their interaction with the support. mdpi.comresearchgate.net

In the context of FAc hydrogenation, TPR-H₂ was used to characterize rhenium oxide catalysts. The analysis showed that Re₂O₇ supported on graphite was reduced in multiple steps at different temperatures, indicating various rhenium oxide species. mdpi.com This information is crucial for understanding how the catalyst activates under reaction conditions. mdpi.comuned.es

Catalyst Peak Reduction Temperature (°C) Interpretation Reference
ReOx/G390, 435, 740Stepwise reduction of Re₂O₇ to metallic Re. mdpi.com
10%Cu/SiO₂~170-180Reduction of surface oxide species on Cu nanoparticles. mdpi.com
0.5%Ni-10%Cu/SiO₂~170-180Reduction of surface oxide species on Cu nanoparticles. mdpi.com

Temperature-Programmed Desorption of ammonia (B1221849) (TPD-NH₃) is a standard method for quantifying the number and strength of acid sites on a catalyst's surface. micromeritics.comresearchgate.net The catalyst is first saturated with ammonia, and then heated in an inert gas flow. The temperatures at which ammonia desorbs correspond to the strength of the acid sites (weak, moderate, strong). micromeritics.com

Catalyst acidity is a key factor in many reactions involving furan compounds. rsc.org For catalysts used in the hydrogenation of this compound, TPD-NH₃ analysis helps to understand the catalyst's potential for side reactions, such as dehydration or isomerization, which are often acid-catalyzed. mdpi.com For instance, the TPD-NH₃ profiles of Re/G and ReOx/G catalysts showed desorption peaks indicating the presence of acid sites with varying strengths. mdpi.com

Catalyst Desorption Temperature (°C) Acid Site Strength Total Acidity (mmol NH₃/g) Reference
Re/G130, 380, 680Weak, Medium, Strong1.10 mdpi.com
ReOx/G140, 420, 710Weak, Medium, Strong1.25 mdpi.com

X-ray Diffraction (XRD) is a powerful technique for identifying the crystalline phases present in a catalyst and for determining properties like crystallite size. lidsen.comnanochemres.org The diffraction pattern is unique to a specific crystalline structure. lidsen.com

XRD analysis of catalysts used for reactions of this compound confirms the phases of the support material and the active metals. mdpi.comugm.ac.id For example, in rhenium-on-graphite catalysts, XRD patterns confirmed the presence of graphitic carbon and, after reduction, metallic rhenium phases. mdpi.com In other studies on furan derivative synthesis, XRD has been used to confirm the small crystallite size of nano-catalysts, calculated using the Debye-Scherer equation. lidsen.com

Catalyst System Identified Phases Key Findings Reference
ReOx/G (for FAc hydrogenation)Graphite, ReO₂Confirmed the presence of rhenium oxide and the support structure. mdpi.com
Re/G (for FAc hydrogenation)Graphite, Re (metallic)Showed peaks corresponding to metallic rhenium after reduction. mdpi.com
Ni/SiO₂ and Cu/SiO₂ (for FAc HDO)Amorphous SiO₂Indicated that the metal particles were highly dispersed on the amorphous support. ugm.ac.id
Nano Fe₃O₄ (for furan synthesis)Cubic spinel Fe₃O₄Revealed the cubic spinel phase with a calculated crystallite size of 10.7 nm. lidsen.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) states of elements on the catalyst surface. researchgate.netthermofisher.commdpi.com This information is vital for understanding the nature of the active sites. thermofisher.com

For catalysts involved in the hydrogenation of this compound, XPS analysis provides direct evidence of the oxidation state of the active metals. In a study of rhenium catalysts, XPS was used to distinguish between metallic Re⁰ and various oxidized species (Re⁴⁺, Re⁷⁺). mdpi.com The surface composition determined by XPS can be correlated with the catalyst's activity and selectivity. mdpi.comscirp.org

Catalyst Element Binding Energy (eV) Assigned Chemical State Reference
Re/GRe 4f₇/₂40.4Re⁰ (metallic) mdpi.com
ReOx/GRe 4f₇/₂42.8, 46.4Re⁴⁺, Re⁷⁺ mdpi.com
Ni/SBA-15Ni 2p₃/₂856.4Ni²⁺ (in NiO) scirp.org

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to visualize the surface morphology of materials at the nanoscale. admatel.com It operates by scanning a sample with a focused beam of electrons emitted from a field emission source. The interaction between the electron beam and the sample's surface generates secondary electrons, which are detected to form an image of the surface topography with exceptional detail. admatel.com

In research associated with this compound, FESEM is not typically used to visualize the molecule itself, but rather to characterize the morphology of catalysts and materials involved in its synthesis and conversion. ufv.br For instance, in the development of catalysts for the aldol (B89426) condensation of furfural and acetone (B3395972) to produce this compound, FESEM is employed to study the surface structure, particle size, and distribution of active sites on the catalyst. ufv.brresearchgate.net The physical morphology of a catalyst can significantly influence its activity, selectivity, and lifespan.

Similarly, the self-assembly of more complex furan-embedded heteroarenes into nanostructures has been studied using FESEM, providing insights into how related furan compounds can form organized structures. nih.gov While not directly studying this compound, this research demonstrates the utility of FESEM in visualizing the supramolecular arrangements of furan-containing molecules. nih.gov

Table 1: Application of FESEM in Research Related to Furan Derivatives

Application Area Sample Type Information Obtained Reference
Catalyst Characterization Heterogeneous Catalysts Surface morphology, particle size, dispersion of active components. ufv.br, researchgate.net
Nanostructure Analysis Self-assembled furan derivatives Shape and size of resulting nanostructures (e.g., vesicles, nanoparticles). nih.gov
Composite Materials Chitin-based composites Visualization of the composite material's surface structure. tdl.org

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful analytical technique for determining the elemental composition of a sample, including trace elements. wikipedia.org The method involves introducing a sample into a high-temperature argon plasma (6,000 to 10,000 K), which excites the atoms of the elements within the sample. wikipedia.orgtechnologynetworks.com As these atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of each element, allowing for quantitative analysis. wikipedia.org

In the context of this compound research, ICP-OES plays a crucial role in characterizing catalysts used for its conversion, such as in hydrodeoxygenation (HDO) processes to produce biofuels. ufv.brmdpi.com For example, when novel bifunctional catalysts are synthesized by doping a polymer-silica composite with noble metals (like Platinum, Palladium, or Ruthenium), ICP-OES is used to precisely measure the actual metal content in the final catalyst. mdpi.com This is critical for verifying the efficiency of the synthesis method and for understanding the relationship between the amount of metal loading and the catalyst's performance, including its activity and selectivity towards desired products like n-octane. mdpi.com

In one study, novel polymer-silica composite (PSC) catalysts were loaded with various noble metals for the HDO of this compound. mdpi.com ICP-OES was used to confirm that the metal content achieved through incipient wetness impregnation was close to the intended target, validating the preparation method. mdpi.com

Table 2: Metal Content of Polymer-Silica Composite Catalysts Determined by ICP-OES Data sourced from a study on the hydrodeoxygenation of this compound. mdpi.com

Catalyst Name Aimed Metal Content (wt.%) Determined Metal Content (wt.%)
(1)Pt(13)PSC 1.0 0.9
(0.5)Pt(13)PSC 0.5 0.43
(1)Pd(13)PSC 1.0 0.92
(1)Ru(13)PSC 1.0 0.91

Chromatographic Separations for Product Analysis (e.g., GC-MS)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. In research involving this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly vital analytical tool. mdpi.comou.eduresearchgate.net GC separates volatile compounds in a mixture based on their physical and chemical properties as they pass through a capillary column. pfigueiredo.org The separated components then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. pfigueiredo.org

GC-MS is extensively used to monitor the progress of the aldol condensation reaction between furfural and acetone to synthesize this compound. researchgate.netrsc.orgtandfonline.com It allows researchers to determine the conversion of reactants and the selectivity towards the desired C8 product (this compound) versus the C13 product (1,5-bis-(2-furanyl)-1,4-pentadien-3-one). ou.edutandfonline.com

Furthermore, in the subsequent hydrodeoxygenation (HDO) of this compound to produce biofuels, GC-MS is indispensable for analyzing the complex product mixture. mdpi.com It can identify various reaction intermediates and final products, such as hydrogenated ketones, alcohols, and fully deoxygenated alkanes. For instance, in the HDO of this compound, GC-MS is used to identify key intermediates like 4-(2-Furyl)-2-butanone and the final desired product, n-octane. mdpi.com This detailed product analysis is crucial for understanding the reaction network and optimizing catalyst and process conditions for higher yields of valuable products. mdpi.comou.edu

Table 3: Products Identified by GC-MS in Reactions Involving this compound

Reaction Type Starting Material(s) Key Products Identified Reference
Aldol Condensation Furfural, Acetone This compound, 1,5-bis-(2-furanyl)-1,4-pentadien-3-one ou.edu, researchgate.net, tandfonline.com
Hydrodeoxygenation This compound 4-(2-Furyl)-2-butanone, 4-(2-Furyl)butan-2-ol, n-Octane, other alkanes mdpi.com, ou.edu

Future Research Directions and Emerging Applications

Development of Sustainable and Efficient Catalytic Systems

The synthesis and transformation of 4-(2-Furyl)-3-buten-2-one are central to its utility. A key production method involves the aldol (B89426) condensation of furfural (B47365) and acetone (B3395972). researchgate.netufv.brtandfonline.com Research is intensely focused on developing efficient and sustainable catalytic systems for this and subsequent reactions, such as hydrodeoxygenation, to produce biofuels and other valuable chemicals. researchgate.netufv.brmdpi.comcsic.es

Rhenium-based catalysts: Both metallic rhenium and rhenium oxide supported on graphite (B72142) have shown activity in the hydrogenation and rearrangement of this compound. mdpi.comcsic.es Metallic rhenium, in particular, exhibited a significantly higher initial reaction rate. mdpi.com

Potassium-promoted red mud-derived catalysts: A catalyst derived from industrial waste (red mud) and promoted with potassium demonstrated high furfural conversion rates in the aldol condensation reaction under microwave heating. tandfonline.com

Lanthanum-modified catalysts: The addition of lanthanum to NiCu catalysts has been shown to enhance hydrodeoxygenation activity, a critical step in converting the compound to fuel-grade molecules like octane (B31449). researchgate.net

Bifunctional catalysts: Novel polymer-silica composite-based bifunctional catalysts are being developed to combine acidic and redox properties, allowing for tailored product outcomes in the hydrodeoxygenation process. researchgate.net

Advances in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR) are instrumental in characterizing these catalysts and optimizing reaction conditions for improved product quality. ufv.br

Table 1: Catalyst Performance in this compound Related Reactions

CatalystReaction TypeKey FindingsReference
Re/GAqueous Phase HydrogenationHigher initial rate than ReOx/G; promotes rearrangement to 2-(2-oxopropyl)cyclopentan-1-one. mdpi.com
ReOx/GAqueous Phase HydrogenationActive for hydrogenation and Piancatelli rearrangement; lower initial rate compared to Re/G. mdpi.com
15K-AWRMAldol CondensationAchieved 99% furfural conversion with significant selectivity towards C8 and C13 products. tandfonline.com
La-NiCu-AlHydrodeoxygenationHigh conversion rate and good selectivity towards octane and BTHF at 200°C. researchgate.net

Exploration of Novel Biological Activities and Pharmacological Applications

The furan (B31954) nucleus is a structural motif found in numerous biologically active compounds, and derivatives of this compound are being investigated for their pharmacological potential. derpharmachemica.comscispace.comijabbr.com The inherent reactivity and structural features of furan compounds make them attractive candidates for drug design and development. ijabbr.com

Research in this area is focused on synthesizing and screening furan derivatives for a wide range of biological activities, including:

Antimicrobial properties: Furan derivatives have shown promise as antibacterial and antifungal agents. scispace.comijabbr.com For example, certain 2,4-disubstituted furan derivatives have demonstrated notable activity against Escherichia coli and Proteus vulgaris. ijabbr.com

Anticancer activity: The search for new anticancer drugs includes the evaluation of furan and thiophene (B33073) derivatives for their antiproliferative effects. mdpi.com

Enzyme inhibition: In-silico studies have identified furan-1,3,4-oxadiazole derivatives as potential inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), enzymes involved in hyperpigmentation and melanoma. mdpi.com

Central Nervous System (CNS) activity: Some synthesized furan imine derivatives have exhibited CNS depressant and analgesic activities. derpharmachemica.com

TRPM8 modulation: Certain compounds related to furan structures are being explored as modulators of the TRPM8 receptor, which is associated with cooling sensations, for potential use in various consumer and pharmaceutical products. google.comgoogle.com

The biological activity of these compounds is often highly dependent on their specific chemical structure, and slight modifications can lead to significant differences in their pharmacological effects. scispace.com

Advancements in Bio-based Chemical Production from Lignocellulose

This compound is a key intermediate in the valorization of lignocellulosic biomass, which is an abundant and renewable resource. nih.govspecialchem.com Lignocellulose is composed of cellulose (B213188), hemicellulose, and lignin, which can be broken down into platform chemicals like furfural. mdpi.commdpi.comfrontiersin.org Furfural, derived from C5 sugars in hemicellulose, serves as the primary precursor for the synthesis of this compound through aldol condensation with acetone. researchgate.netufv.br

This bio-based production route aligns with the principles of a circular economy and green chemistry, aiming to replace petroleum-based feedstocks and reduce reliance on fossil fuels. catalysis-summit.com The conversion of biomass into furan-based compounds is a cornerstone of sustainable chemistry, providing building blocks for biofuels, bioplastics, and specialty chemicals. catalysis-summit.commdpi.com

Deconstruction of Lignocellulose: Pretreatment and hydrolysis to separate and convert cellulose and hemicellulose into sugars. nih.gov

Conversion to Furfural: Dehydration of C5 sugars (like xylose) to produce furfural. researchgate.net

Aldol Condensation: Reaction of furfural with acetone to form this compound and other condensation products. researchgate.netufv.br

Upgrading to Biofuels and Chemicals: Subsequent hydrogenation and hydrodeoxygenation reactions to produce long-chain alkanes suitable for jet fuel and other valuable chemicals. researchgate.netufv.br

Investigation of Environmental Remediation and Green Chemical Processes

The production and use of this compound are intrinsically linked to green chemistry principles. catalysis-summit.comfrontiersin.org The utilization of renewable biomass feedstocks and the development of environmentally benign catalytic processes are central to this approach. catalysis-summit.comgoogle.com

Future research directions in this area include:

Greener Synthesis Routes: Developing catalytic processes that operate under milder conditions, use non-toxic solvents like ethyl acetate, and produce fewer by-products. catalysis-summit.comgoogle.com The use of ionic liquids as both solvents and catalysts is also being explored to improve the efficiency and sustainability of converting carbohydrates to furan derivatives. frontiersin.org

Waste Valorization: Utilizing industrial waste products, such as red mud from the aluminum industry, as catalysts for the synthesis of this compound, contributing to a circular economy. tandfonline.com

Biofuel Development: Enhancing the hydrodeoxygenation (HDO) process to efficiently remove oxygen from this compound and its derivatives, thereby increasing their energy density and making them suitable as high-quality biofuels. csic.es This is a critical step in reducing the environmental impact of the transportation sector.

Reduced Environmental Factor (E-factor): Focusing on synthetic pathways that minimize waste generation. Traditional chemical synthesis often has a poor E-factor, producing large amounts of waste per kilogram of product. mdpi.com Bio-based production routes offer a more sustainable alternative. mdpi.com

The ongoing research into this compound underscores its potential as a pivotal molecule in the transition towards a more sustainable and bio-based economy.

Q & A

Q. Why do some studies report this compound as a fragrance ingredient despite its toxicity profile?

  • Resolution : The compound’s low odor threshold (0.01 ppm) allows safe usage at trace levels (<0.1% in formulations). Regulatory frameworks (e.g., IFRA) mandate concentration caps based on dermal sensitization thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.